Potent Antimycobacterial Activity in Pyrazine-Triazole Hybrid Series
While direct activity data for the standalone core is not publicly available, its utility is established in derivative studies. A 2024 study evaluated a series of 18 pyrazine-1,2,4-triazole hybrid compounds for antitubercular activity. A significant portion of these derivatives, which incorporate the core structural motif, exhibited high potency against Mycobacterium tuberculosis H37Rv [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | N/A (Core scaffold of active series) |
| Comparator Or Baseline | Inactive derivatives in the same series |
| Quantified Difference | Eight out of 18 tested derivatives showed MIC ≤ 21.25 μM |
| Conditions | In vitro MABA assay against M. tuberculosis H37Rv |
Why This Matters
This positions 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine as a validated, high-potential starting point for building a library of antitubercular agents, distinguishing it from unproven scaffolds.
- [1] Naik, S., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Pharmaceutics, 1(2), 283-295. View Source
